(-)-delta-Amyrin; delta-Amyrenol

HCV entry inhibition molecular docking CD81 receptor

(-)-delta-Amyrin (δ-amyrin) is a pentacyclic triterpenoid belonging to the amyrin class, characterized by an oleanane skeleton with a signature double bond between C13 and C18, and a 3β-hydroxy group. Unlike its widely studied isomers α-amyrin (ursane skeleton) and β-amyrin (oleanane skeleton without the 13-18 double bond), δ-amyrin exhibits a unique combination of target-binding profile, biosynthetic origin, and in silico anti-infective prediction that distinguishes it for specialized pharmacological and phytochemical research applications.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B12434593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-delta-Amyrin; delta-Amyrenol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
InChIInChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23?,24?,27-,28+,29-,30-/m1/s1
InChIKeyJOCIRBSYAYKMEF-VRQKNOATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-delta-Amyrin (δ-Amyrenol): A Structurally Distinct Pentacyclic Triterpenoid for Targeted Research Procurement


(-)-delta-Amyrin (δ-amyrin) is a pentacyclic triterpenoid belonging to the amyrin class, characterized by an oleanane skeleton with a signature double bond between C13 and C18, and a 3β-hydroxy group [1]. Unlike its widely studied isomers α-amyrin (ursane skeleton) and β-amyrin (oleanane skeleton without the 13-18 double bond), δ-amyrin exhibits a unique combination of target-binding profile, biosynthetic origin, and in silico anti-infective prediction that distinguishes it for specialized pharmacological and phytochemical research applications [2].

Why Generic Amyrin Substitution Fails: Structural and Pharmacodynamic Grounds for Selecting (-)-delta-Amyrin


The three amyrin isomers—α-, β-, and δ-amyrin—are frequently co-isolated from plant sources, yet they cannot be considered interchangeable for research or procurement. The C13–C18 double bond unique to δ-amyrin alters the spatial geometry of the hydrophobic scaffold, which directly impacts target-binding kinetics and molecular recognition at protein interfaces [1]. In comparative in silico docking against the CD81 receptor, δ-amyrin forms a specific hydrogen bond with Asp23 (2.97 Å) that is absent in α-amyrin and yields a lower post-docking RMSD (1.748 Å vs. 2.053 Å), indicating a more stable ligand-receptor complex [1]. These pharmacodynamic distinctions render generic substitution scientifically invalid for any study requiring structure-activity correlation.

Quantitative Differentiation Evidence for (-)-delta-Amyrin Against Its Closest Amyrin Analogs


Superior CD81 Receptor Binding Affinity and Complex Stability of δ-Amyrin vs. α-Amyrin

In a head-to-head in silico study of α-, β-, and δ-amyrin docked against the CD81 receptor, δ-amyrin and β-amyrin each achieved a binding affinity of −7.9 kcal/mol, compared to −7.3 kcal/mol for α-amyrin and −6.8 kcal/mol for the control benzyl salicylate [1]. δ-Amyrin formed a specific hydrogen bond with Asp23 (2.97 Å), while α-amyrin formed no hydrogen bonds [1]. Post-docking RMSD values were 1.748 Å (δ-amyrin) vs. 2.053 Å (α-amyrin), indicating a more stable complex [1].

HCV entry inhibition molecular docking CD81 receptor triterpene pharmacology

δ-Amyrin Uniquely Predicted for Anti-Infective Activity Among Amyrin Isomers

QSAR-based Prediction of Activity Spectra for Substances (PASS) analysis was conducted on α-, β-, and δ-amyrin alongside the control benzyl salicylate. δ-Amyrin was the only amyrin isomer to receive a positive anti-infective activity prediction (Pa), while α- and β-amyrin were negative for this category [1]. All three amyrins and the control were predicted positive for antiviral activity [1].

QSAR PASS prediction anti-infective bioactivity screening

Biosynthetic Product Ratio: δ-Amyrin Dominates α- and β-Amyrin Output from Multifunctional Oxidosqualene Cyclase

Delta-amyrin synthase (EC 5.4.99.55) from Solanum lycopersicum (tomato) produces a mixture of triterpenoid alcohols. δ-Amyrin constitutes 48% of the product profile, compared to 18% α-amyrin and 13% β-amyrin, with the remainder comprising trace amounts of three or four other triterpenoids [1]. This quantitative product distribution establishes δ-amyrin as the dominant output of this enzyme.

triterpene biosynthesis oxidosqualene cyclase enzyme product specificity metabolic engineering

Chromatographic Discrimination: δ-Amyrin Requires HPLC for Resolution from Co-Occurring Amyrin Isomers

A study on the separation of isomeric plant triterpenoids demonstrated that δ-amyrin, when present in tomato fruit surface extracts alongside α-amyrin, β-amyrin, lupeol, and cycloartenol, could only be adequately resolved from other amyrin isomers by HPLC; thin-layer chromatography alone was insufficient for discrimination [1]. Tandem mass spectrometry further enabled definitive identification among these co-occurring isomers [1]. While no comparator resolution factor (Rs) values are reported, the need for HPLC versus TLC alone is a documented analytical differentiation.

analytical chemistry HPLC separation triterpene isomer resolution quality control

High-Value Application Scenarios for (-)-delta-Amyrin Based on Quantitative Differentiation Evidence


Antiviral Target Engagement Studies Focusing on CD81-Mediated HCV Entry

δ-Amyrin should be selected as the lead amyrin scaffold for CD81 receptor binding studies. Its superior in silico binding affinity (−7.9 kcal/mol), specific hydrogen bond with Asp23, and lower RMSD (1.748 Å) versus α-amyrin (−7.3 kcal/mol; RMSD 2.053 Å) make it the preferred candidate for structure-based drug design targeting HCV entry [1]. Procurement in high purity (≥95%, HPLC-verified) is critical given the demonstrated difficulty of resolving δ-amyrin from co-occurring isomers .

Anti-Infective Screening Libraries Prioritizing In Silico-Flagged Candidates

For phenotypic or target-based anti-infective screening cascades, δ-amyrin should be prioritized for inclusion over α- and β-amyrin, as it was the only isomer with a positive PASS anti-infective prediction [1]. This in silico flag reduces the risk of screening a negative isomer and improves library efficiency for infectious disease programs.

Metabolic Engineering and Biosynthetic Production of Triterpenoids

When engineering microbial or plant chassis for amyrin production, the use of δ-amyrin synthase (EC 5.4.99.55) from S. lycopersicum is advantageous: it yields 48% δ-amyrin as the major product, compared to 18% α-amyrin and 13% β-amyrin [1]. This product distribution reduces the need for extensive isomer separation in downstream processing, directly impacting cost-of-goods for scaled production.

Hepatoprotective Natural Product Research and Reference Standard Sourcing

δ-Amyrin has been isolated and characterized as one of four hepatoprotective triterpenes from Sedum sarmentosum, a plant used in traditional medicine for chronic viral hepatitis [1]. For natural product chemists requiring a characterized δ-amyrin reference for bioassay-guided fractionation or hepatoprotection studies, sourcing a verified standard (≥90% purity) with documented isolation provenance is essential to ensure reproducibility.

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